2-(1-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine
Description
The compound belongs to a class of chemicals characterized by the presence of pyrazole, triazole, and pyridine rings. These structures are commonly found in various heterocyclic compounds that exhibit significant biological and pharmaceutical properties. The integration of these moieties into a single molecule suggests potential for unique chemical behavior and biological activity.
Synthesis Analysis
Synthesis of compounds containing pyrazole, triazole, and pyridine rings involves multi-step reactions, including cyclization, acylation, and substitution reactions. The synthesis often begins with the formation of a pyrazole or pyridine ring, followed by subsequent functionalization to introduce triazole rings. For instance, Mohamed et al. (2011) described the synthesis of pyrazolo and triazolo derivatives through reactions involving heterocyclic amines in piperidenium acetate (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through elemental analysis, spectral data (e.g., NMR, IR, MS), and sometimes X-ray crystallography. Karthikeyan et al. (2010) discussed the conformation of a pyrazolo[4,3-c]pyridine derivative, highlighting intramolecular contacts and crystal packing features in the structure (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes nucleophilic substitution reactions, cyclizations, and the potential for forming stable salts with improved water solubility, as investigated by Baraldi et al. (2012) for adenosine receptor antagonists (Baraldi, Saponaro, Romagnoli, et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, are critical for the pharmaceutical application of these compounds. For instance, improving water solubility at physiological pH was a focus for Baraldi et al. (2012), who modified the chemical structure to enhance solubility and enable potential medical use (Baraldi, Saponaro, Romagnoli, et al., 2012).
properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-12-14(10-19-20-12)17(25)23-8-5-13(6-9-23)24-11-16(21-22-24)15-4-2-3-7-18-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNERXJZIWHXRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCC(CC2)N3C=C(N=N3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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